

Application Notes and Protocols for Sulfo-Cy5-Mal in Single-Molecule Imaging

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Compound of Interest

Compound Name: Sulfo-Cy5-Mal

Cat. No.: B15601081

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfo-Cy5 maleimide (**Sulfo-Cy5-Mal**) is a water-soluble, far-red fluorescent dye that has become an invaluable tool for single-molecule imaging studies. Its maleimide group allows for specific, covalent labeling of thiol groups, most commonly the side chains of cysteine residues in proteins. The sulfonated nature of the dye enhances its water solubility, making it ideal for labeling biomolecules in aqueous environments without the need for organic co-solvents.[1][2][3] This, combined with its high photostability, bright fluorescence, and low background interference in the far-red spectrum, makes **Sulfo-Cy5-Mal** a preferred choice for a range of single-molecule applications, including single-molecule Förster Resonance Energy Transfer (smFRET) and single-molecule tracking.[1][4][5]

These application notes provide a comprehensive overview of the properties of **Sulfo-Cy5-Mal**, detailed protocols for protein labeling, and its application in single-molecule imaging.

Photophysical and Chemical Properties

The selection of a fluorophore for single-molecule studies is critical to the success of the experiment. The photophysical properties of **Sulfo-Cy5-Mal** are well-suited for detecting the faint signals from individual molecules.

Property	Value	Reference
Excitation Maximum ($\lambda_{\text{max,abs}}$)	~646 - 648 nm	[1][6][7]
Emission Maximum ($\lambda_{\text{max,em}}$)	~662 - 671 nm	[1][6][7]
Molar Extinction Coefficient (ϵ)	~250,000 - 271,000 $\text{cm}^{-1}\text{M}^{-1}$	[6][7]
Fluorescence Quantum Yield (Φ)	~0.2	[6]
Molecular Weight	~803 - 872.26 g/mol	[6][7]
Solubility	Water, DMSO, DMF	[6][7]
Reactivity	Thiol (Cysteine)	[7]

Experimental Protocols

Protein Labeling with Sulfo-Cy5-Mal

This protocol describes the labeling of a protein with a unique cysteine residue with **Sulfo-Cy5-Mal**.

Materials:

- Protein of interest with a single accessible cysteine residue in a suitable buffer (e.g., 1x PBS, pH 7.2-7.4).
- Sulfo-Cy5 maleimide.
- Anhydrous Dimethyl sulfoxide (DMSO).
- Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)).
- Desalting column (e.g., Sephadex G-25).
- Reaction buffer (e.g., Phosphate buffer, pH 6.5-7.5).

Protocol:

- Protein Preparation:
 - If the protein has formed disulfide bonds, it may be necessary to reduce them to free up the cysteine thiol groups. Incubate the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
 - Remove the reducing agent using a desalting column equilibrated with a degassed reaction buffer. The protein concentration should ideally be in the range of 1-10 mg/mL for efficient labeling.[\[8\]](#)
- Dye Preparation:
 - Allow the vial of Sulfo-Cy5 maleimide to warm to room temperature before opening.
 - Prepare a 10 mM stock solution of Sulfo-Cy5 maleimide in anhydrous DMSO. This solution should be prepared fresh and protected from light.
- Labeling Reaction:
 - The maleimide reaction with thiols is most efficient at a pH between 6.5 and 7.5 to minimize side reactions with primary amines (like lysine residues).[\[9\]](#)
 - Add a 5 to 20-fold molar excess of the Sulfo-Cy5 maleimide stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.
 - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light and with gentle mixing.
- Purification of the Labeled Protein:
 - Remove the unreacted dye by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
 - Collect the fractions containing the labeled protein. Successful labeling can be confirmed by SDS-PAGE, where the labeled protein will show fluorescence when imaged with an appropriate scanner.[\[10\]](#)

- Determination of Labeling Efficiency (Degree of Labeling - DOL):
 - The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and at the excitation maximum of the dye (~646 nm).

Single-Molecule Imaging of Labeled Proteins

This protocol provides a general workflow for imaging surface-immobilized, **Sulfo-Cy5-Mal** labeled proteins using Total Internal Reflection Fluorescence (TIRF) microscopy.

Materials:

- **Sulfo-Cy5-Mal** labeled protein.
- Microscope coverslips and slides.
- Surface passivation reagents (e.g., PEG, biotin-PEG).
- Streptavidin.
- Imaging buffer (containing an oxygen scavenging system like glucose oxidase/catalase and a triplet-state quencher like Trolox to improve photostability).

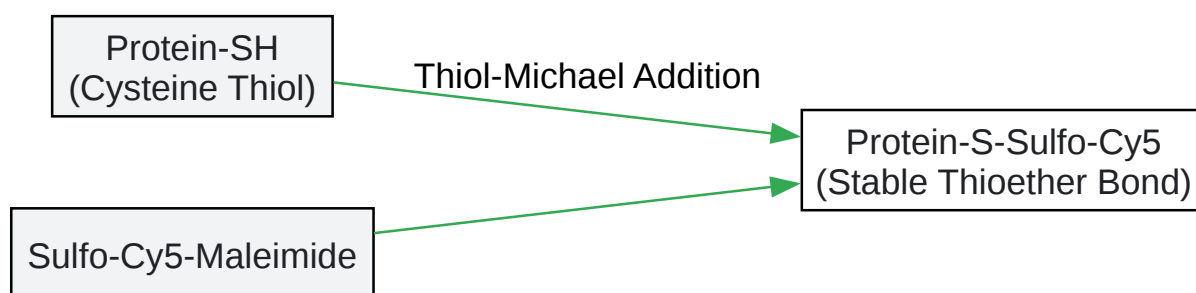
Protocol:

- Surface Passivation:
 - Clean microscope coverslips thoroughly.
 - Passivate the surface with a mixture of PEG and biotin-PEG to prevent non-specific binding of proteins.
- Sample Chamber Assembly:
 - Assemble a flow chamber using the passivated coverslip and a microscope slide.
- Protein Immobilization:

- Incubate the chamber with a solution of streptavidin to coat the biotinylated surface.
- Introduce the biotinylated, **Sulfo-Cy5-Mal** labeled protein at a very low concentration (pM to nM range) to ensure that individual molecules are well-separated for single-molecule imaging.
- Imaging:
 - Mount the sample on a TIRF microscope.
 - Excite the **Sulfo-Cy5-Mal** with a laser line close to its absorption maximum (e.g., 633 nm or 647 nm).[4]
 - Collect the fluorescence emission using an appropriate filter set and a sensitive camera (e.g., EMCCD or sCMOS).
 - Acquire a time-series of images to observe the behavior of single molecules. For smFRET, simultaneously image the donor and acceptor fluorescence in separate channels.[11]

Visualizations

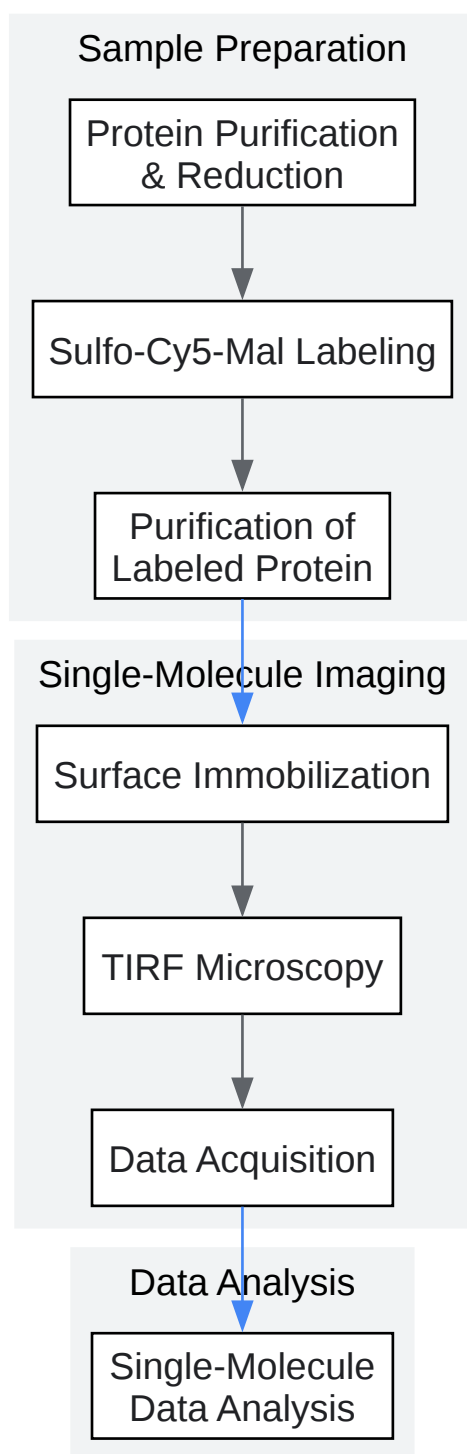
Chemical Reaction



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Caption: Thiol-Michael addition reaction of **Sulfo-Cy5-Mal** with a cysteine residue.

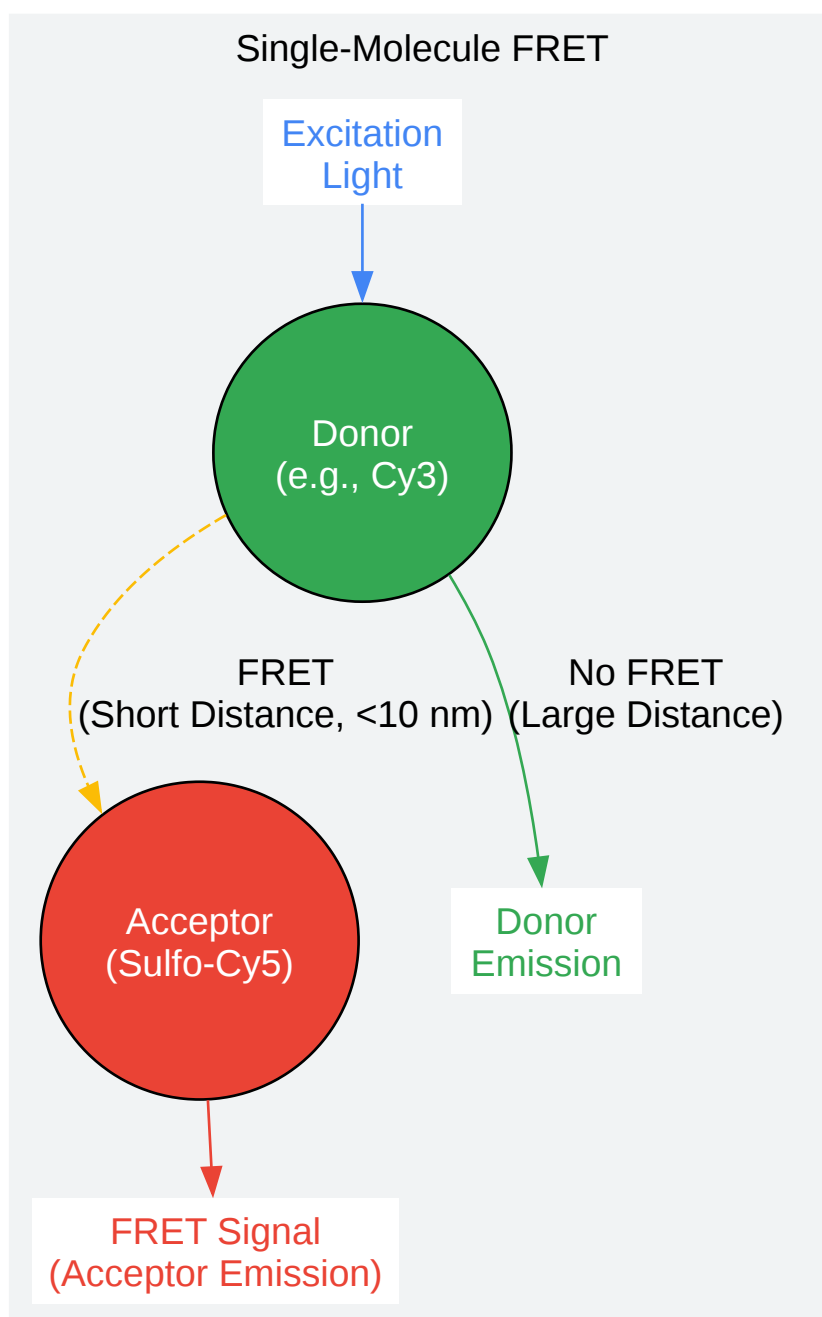
Experimental Workflow



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Caption: Experimental workflow for single-molecule imaging with **Sulfo-Cy5-Mal**.

Single-Molecule FRET Principle



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Caption: Principle of single-molecule FRET using Sulfo-Cy5 as an acceptor.

Applications in Drug Development

The ability to observe individual molecules provides unprecedented insights into biological processes at a fundamental level, which is highly valuable in drug development.

- Mechanism of Action Studies: By labeling a drug target with **Sulfo-Cy5-Mal**, its conformational changes upon drug binding can be monitored in real-time using smFRET. This can reveal the precise mechanism by which a drug modulates the function of its target.
- Binding Kinetics: Single-molecule tracking can be used to determine the on and off rates of a drug binding to its target, providing crucial information for lead optimization.
- High-Throughput Screening: While technically challenging, single-molecule assays can be adapted for high-throughput screening to identify compounds that induce specific conformational changes in a target protein.

Conclusion

Sulfo-Cy5-Mal is a robust and versatile fluorescent probe for single-molecule imaging. Its favorable photophysical properties and specific reactivity with cysteine residues make it an excellent choice for a wide range of applications, from fundamental biological research to drug discovery and development. The protocols and information provided here serve as a guide for researchers to effectively utilize **Sulfo-Cy5-Mal** in their single-molecule experiments.

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